N-(4-bromophenyl)-2,4-dichlorobenzamide
Description
Historical Context and Emergence of Benzamide (B126) Scaffolds in Medicinal Chemistry
The benzamide scaffold, characterized by a benzene (B151609) ring attached to a carboxamide group, is a cornerstone in modern drug discovery. solubilityofthings.com The amide bond itself is a fundamental feature of peptides and proteins, making it a biocompatible and structurally stable linker in synthetic molecules. Historically, the exploration of simple aromatic amides led to the discovery of compounds with significant biological effects. For instance, the development of sulfonamides, which share structural similarities with benzamides, marked a revolutionary advance in antibacterial therapy in the early 20th century. openaccesspub.org
Over the decades, medicinal chemists have established that benzamide derivatives possess an exceptionally broad spectrum of pharmacological activities. walshmedicalmedia.com This versatility has led to their development as therapeutic agents for a wide array of conditions. Benzamides are found in drugs with applications including anti-inflammatory, analgesic, anticonvulsant, antimicrobial, and antitumor effects. walshmedicalmedia.comvalpo.edu Well-known psychiatric drugs such as Sulpiride and Amisulpiride are prominent examples of benzamides that have been used extensively in clinical practice. valpo.edu The success of this scaffold is attributed to its ability to form key hydrogen bonds and engage in various interactions with biological targets like enzymes and receptors, making it a frequent starting point for the design of novel therapeutic agents. nih.gov
The Significance of N-(4-bromophenyl)-2,4-dichlorobenzamide as a Research Chemical Entity
This compound is a specific entity within the broader benzamide class, defined by its distinct substitution pattern. Its significance as a research chemical stems from the biological potential conferred by its halogenated aromatic rings. The synthesis of this compound typically involves a standard condensation reaction between 4-bromoaniline (B143363) and 2,4-dichlorobenzoyl chloride.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₈BrCl₂NO |
| Molecular Weight | 345.02 g/mol |
| Synonyms | 4'-Bromo-2,4-dichlorobenzanilide |
While comprehensive studies focused exclusively on this compound are not extensively documented in publicly available literature, its structural components and close analogs have been the subject of significant research. The 2,4-dichlorobenzoyl moiety, in particular, is a component of molecules exhibiting potent biological activity. A notable study investigated a series of 4-benzoyl-1-dichlorobenzoylthiosemicarbazides for dual antibacterial and anticancer properties. researchgate.net Within this series, compounds containing the 2,4-dichlorobenzoyl group demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and head and neck squamous cell carcinomas (FaDu, SCC-25). researchgate.net
The mechanism of action for these active compounds was identified as the inhibition of human DNA topoisomerase II, a crucial enzyme involved in DNA replication and a validated target for cancer chemotherapy. researchgate.net This finding highlights the potential of the 2,4-dichlorobenzoyl scaffold, a key part of this compound, to serve as a foundation for the development of new anticancer agents.
| Compound Class | Investigated Activity | Key Findings | Mechanism of Action |
|---|---|---|---|
| 1-(2,4-dichlorobenzoyl)-4-(substituted)-thiosemicarbazides | Anticancer | Showed potent cytotoxicity against breast cancer and head and neck cancer cell lines, comparable to the reference drug etoposide. researchgate.net | Inhibition of human DNA topoisomerase II. researchgate.net |
| N-(4-Bromophenyl)-2-chloro-benzamide | Antimicrobial, Antiproliferative | Preliminary studies indicate potential antimicrobial and antiproliferative activities. evitachem.com | Not fully elucidated; may involve membrane disruption or interference with metabolic pathways. evitachem.com |
| N-(4-Bromophenyl)-2-chloro-benzamide | Insecticidal | Acts as an insect chitin (B13524) synthesis inhibitor. evitachem.com | Inhibition of enzymes involved in chitin biosynthesis. evitachem.com |
Scope and Research Trajectories within the Chemical Compound's Investigation
The existing research on structurally related compounds defines clear and promising trajectories for the investigation of this compound. The demonstrated anticancer activity of molecules containing the 2,4-dichlorobenzoyl moiety strongly suggests that the title compound should be synthesized and evaluated as a potential cytotoxic agent. researchgate.net
Future research would logically focus on several key areas:
Anticancer Drug Discovery: The primary research trajectory involves screening this compound against a panel of human cancer cell lines. Based on the findings for its thiosemicarbazide (B42300) analogs, particular attention should be paid to its potential as a topoisomerase II inhibitor. researchgate.net
Antimicrobial Research: Given that various halogenated benzamides and related structures exhibit antimicrobial properties, this compound warrants investigation for its activity against a range of bacterial and fungal pathogens. evitachem.comnih.gov Studies on N-(4-bromophenyl)furan-2-carboxamide have shown efficacy against drug-resistant bacteria, providing a rationale for exploring other N-(4-bromophenyl) amides. nih.govnih.gov
Synthetic Chemistry: The compound serves as a valuable intermediate for further chemical synthesis. The presence of bromine and chlorine atoms provides reactive sites for cross-coupling reactions (e.g., Suzuki, Heck), allowing for the construction of more complex molecules with potentially enhanced biological activities.
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a library of analogs of this compound would be a critical step. By systematically modifying the substitution patterns on both aromatic rings, researchers can elucidate the structural requirements for optimal biological activity and develop more potent and selective compounds.
Structure
3D Structure
Properties
IUPAC Name |
N-(4-bromophenyl)-2,4-dichlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrCl2NO/c14-8-1-4-10(5-2-8)17-13(18)11-6-3-9(15)7-12(11)16/h1-7H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCUTPZJZVOXTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrCl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00965403 | |
| Record name | N-(4-Bromophenyl)-2,4-dichlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00965403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7510-14-7, 5112-49-2 | |
| Record name | NSC405505 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405505 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Bromophenyl)-2,4-dichlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00965403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-BROMO-2,4-DICHLOROBENZANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Advanced Chemical Derivatization of N 4 Bromophenyl 2,4 Dichlorobenzamide
Established Synthetic Pathways for N-(4-bromophenyl)-2,4-dichlorobenzamide
The synthesis of this compound is primarily achieved through a direct and well-established amidation reaction. This method is favored for its efficiency, reliability, and the ready availability of the starting materials.
The most common and direct route to this compound is the nucleophilic acyl substitution reaction involving the coupling of an amine with an acyl chloride. This reaction, a form of acylation, forms the robust amide bond that characterizes the final product.
Optimization of this synthesis focuses on maximizing yield and purity. Key optimization strategies include:
Base-mediated HCl Scavenging : The reaction produces hydrochloric acid (HCl) as a byproduct. The presence of an acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To prevent this, a non-nucleophilic organic base, such as triethylamine (B128534) or pyridine, is typically added to the reaction mixture to neutralize the HCl as it forms. evitachem.com
Reaction Monitoring : The progress of the reaction is often monitored using thin-layer chromatography (TLC) to ensure the complete consumption of the starting materials before proceeding with purification. evitachem.com
Purification : Purification of the final product is commonly achieved through recrystallization from a suitable solvent or by column chromatography to remove any unreacted starting materials and byproducts. evitachem.com
The synthesis of this compound relies on two key precursors: 4-bromoaniline (B143363) and 2,4-dichlorobenzoyl chloride.
4-bromoaniline : This precursor provides the N-(4-bromophenyl) moiety. The bromine atom is an ortho-, para-directing deactivator in electrophilic aromatic substitution, while the amino group is a strong activating group. libretexts.orglibretexts.org Its nucleophilic amino group is essential for the attack on the electrophilic carbonyl carbon of the acyl chloride.
2,4-dichlorobenzoyl chloride : This precursor serves as the electrophilic component. The carbonyl carbon is rendered highly electrophilic by the electron-withdrawing effects of the attached oxygen and chlorine atoms, as well as the two chlorine substituents on the aromatic ring. This high electrophilicity facilitates the nucleophilic attack by the amine.
The reaction is typically performed under mild conditions, ensuring the stability of the functional groups on both precursors. A general procedure involves dissolving the precursors in a suitable solvent, followed by the addition of a base.
Table 1: Typical Reaction Conditions for the Synthesis of this compound
| Parameter | Condition | Purpose |
| Nucleophile | 4-bromoaniline | Provides the N-phenyl moiety. |
| Electrophile | 2,4-dichlorobenzoyl chloride | Provides the benzoyl moiety. |
| Solvent | Dichloromethane (DCM) | Anhydrous, aprotic solvent to dissolve reactants without participating in the reaction. evitachem.com |
| Base | Triethylamine or Pyridine | Acts as an HCl scavenger to neutralize the acid byproduct. evitachem.com |
| Temperature | Room Temperature | Mild conditions are sufficient for the reaction to proceed to completion. evitachem.com |
| Reaction Time | Several hours | Monitored by TLC until starting materials are consumed. evitachem.com |
Analog Synthesis and Structural Modification Strategies Employing the Benzamide (B126) Core
The this compound structure serves as a versatile template for the development of new chemical entities. Strategic modifications can be made at several positions to explore the chemical space and generate libraries of related compounds.
The N-phenyl ring, originating from the aniline (B41778) precursor, is a common site for modification. By substituting 4-bromoaniline with other substituted anilines, a wide array of analogs can be synthesized. These modifications can introduce different electronic and steric properties to the molecule. For example, research into dichlorobenzamide derivatives has involved the use of various arylamines to produce compounds with different substituents at this position. researchgate.net
Examples of such modifications include the synthesis of:
N-(o-tolyl) and N-(p-tolyl) analogs : Incorporating methyl groups, which are electron-donating. mdpi.com
N-(4-fluorophenyl) and N-(2-fluorophenyl) analogs : Introducing an electron-withdrawing fluorine atom. mdpi.com
N-(4-(tert-butyl)phenyl) analogs : Adding a bulky alkyl group to investigate steric effects. mdpi.com
Table 2: Examples of Analog Synthesis via Substituent Variation on the N-phenyl Moiety (R1)
| Aniline Precursor | Resulting Benzamide Analog | R1 Substituent |
| o-toluidine | 2,4-dichloro-N-(o-tolyl)benzamide | 2-methyl |
| 4-fluoroaniline | N-(4-fluorophenyl)-2,4-dichlorobenzamide | 4-fluoro |
| 4-(tert-butyl)aniline | N-(4-(tert-butyl)phenyl)-2,4-dichlorobenzamide | 4-tert-butyl |
Studies have reported the synthesis of various N-aryl benzamides using differently substituted benzoyl chlorides, demonstrating the feasibility of this approach. For example, N-(4-bromophenyl)benzamide analogs have been created using benzoyl chlorides with alternative substitution patterns. nanobioletters.com
Common modifications include:
Isomeric Substitution : Using 3,5-dichlorobenzoyl chloride instead of 2,4-dichlorobenzoyl chloride to create N-(4-bromophenyl)-3,5-dichlorobenzamide. researchgate.net
Alternative Halogenation : Employing benzoyl chlorides with different halogen substituents (e.g., fluorine, iodine) or a different number of halogens.
Introduction of Other Functional Groups : Utilizing benzoyl chlorides with other functional groups, such as hydroxyl or nitro groups, to generate analogs like N-(4-bromophenyl)-4-hydroxybenzamide. nanobioletters.com
More advanced derivatization strategies involve the introduction of linker or bridging units to create larger, more complex molecules. These linkers can be inserted between the core benzamide components or appended to them. This approach allows for the connection of the benzamide scaffold to other chemical moieties or can alter the distance and orientation between the two aromatic rings.
Research efforts have focused on designing benzamide derivatives that incorporate specific linkers to achieve desired properties. nih.govresearchgate.net Examples include:
Amide and Urea (B33335) Linkers : A series of benzamide derivatives have been synthesized incorporating secondary amide or urea groups as linkers. nih.gov
Bioisosteric Replacement : In some designs, linker regions from other known molecules are replaced with an amide bioisostere to create novel structures, such as N-benzylbenzamide and N-phenethylbenzamide derivatives. researchgate.net
Heterocyclic Linkers : The core structure can be attached to heterocyclic rings, such as 1,2,4-oxadiazole, which then links to another substituted ring system. mdpi.com
These advanced strategies significantly expand the chemical diversity achievable from the this compound core, enabling the creation of molecules with highly tailored structures.
Analytical and Spectroscopic Characterization in Synthetic Verification
The confirmation of the molecular structure of this compound is a critical step following its synthesis. This verification relies on a suite of advanced spectroscopic and chromatographic methods to ensure the compound's identity and purity.
Advanced Spectroscopic Techniques (e.g., ¹H NMR, ¹³C NMR, FTIR, HRMS)
Spectroscopic analysis is fundamental to the structural elucidation of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and High-Resolution Mass Spectrometry (HRMS) each provide unique and complementary information about the molecule's architecture. The molecular structures of similar benzamide derivatives are routinely confirmed using these spectroanalytical methods evitachem.com.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment and proximity to other atoms. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the two aromatic rings and the amide (N-H) proton.
Aromatic Protons: The protons on the 4-bromophenyl ring typically appear as a pair of doublets due to symmetry. The protons on the 2,4-dichlorobenzoyl moiety would present a more complex splitting pattern.
Amide Proton: A single peak (singlet), which can sometimes be broad, is expected for the N-H proton. Its chemical shift can vary depending on the solvent and concentration.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule. The spectrum for this compound would display a specific number of signals corresponding to each unique carbon atom in the structure.
Carbonyl Carbon: A characteristic signal in the downfield region of the spectrum (typically around 160-170 ppm) is indicative of the amide carbonyl carbon (C=O).
Aromatic Carbons: Multiple signals would be observed for the carbon atoms of the two different aromatic rings. The carbons bonded to the halogen atoms (bromine and chlorine) would show shifts influenced by the electronegativity of these substituents.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.
| Functional Group | Bond | Expected Absorption Range (cm⁻¹) |
| Amide | N-H Stretch | 3300 - 3500 |
| Amide | C=O Stretch | 1630 - 1680 |
| Aromatic Ring | C=C Stretch | 1400 - 1600 |
| Aromatic Ring | C-H Stretch | ~3000 - 3100 |
| Haloalkane | C-Cl Stretch | 600 - 800 |
| Haloalkane | C-Br Stretch | 500 - 600 |
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique used to determine the elemental composition of a molecule with high accuracy. It provides a precise measurement of the mass-to-charge ratio (m/z), which can be used to confirm the molecular formula of this compound (C₁₃H₈BrCl₂NO). The distinct isotopic pattern caused by the presence of bromine and chlorine atoms would also be a key identifying feature in the mass spectrum.
Chromatographic Purity Assessment
To ensure that a synthesized compound is free from starting materials, by-products, or other impurities, its purity must be assessed. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for this purpose.
In an HPLC analysis of this compound, the sample is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are separated based on their differential interactions with the stationary phase (the column) and the mobile phase (the solvent). A detector then measures the amount of each component as it elutes from the column. For a pure sample of this compound, the resulting chromatogram would ideally show a single, sharp peak, indicating the absence of significant impurities. The purity is often expressed as a percentage, calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
Elucidation of Biological Activities and Molecular Mechanisms of N 4 Bromophenyl 2,4 Dichlorobenzamide and Its Analogs
Antiparasitic Efficacy: Focus on Trypanosoma brucei Inhibition
No published studies were identified that investigate the in vitro activity of N-(4-bromophenyl)-2,4-dichlorobenzamide against Trypanosoma brucei. Consequently, data regarding its EC50 value and specific molecular targets or cellular pathways within the parasite are not available.
In Vitro Activity Profiles and EC50 Determination
There is no available data from scientific literature detailing the half-maximal effective concentration (EC50) of this compound against Trypanosoma brucei.
Hypothesized Molecular Targets and Cellular Pathways
Without initial activity data, there are no published hypotheses or investigations into the molecular targets or cellular pathways that this compound might affect in Trypanosoma brucei.
Enzyme Inhibition Kinetic Studies
Specific kinetic studies on the inhibitory effects of this compound on the requested enzymes have not been reported in the scientific literature.
Investigation of Specific Enzyme Targets (e.g., Urease, Alkaline Phosphatase, α-Glucosidase, α-Amylase)
There are no available research articles that have screened or identified this compound as an inhibitor of urease, alkaline phosphatase, α-glucosidase, or α-amylase. While other benzamide (B126) derivatives have been studied as inhibitors for some of these enzymes, this information falls outside the scope of this article.
Characterization of Inhibition Mechanisms (e.g., Competitive, Non-Competitive, Uncompetitive, Slow-Binding)
As there are no studies confirming the inhibition of the target enzymes by this compound, no characterization of inhibition mechanisms (such as competitive, non-competitive, or uncompetitive) has been performed or published.
Modulation of Cytochrome P450 Enzymes (e.g., CYP3A4 inhibition)
The modulatory effect of this compound on cytochrome P450 enzymes, specifically CYP3A4, has not been investigated in published literature.
Molecular Interactions with Nucleic Acids
The interaction of small molecules with nucleic acids is a critical aspect of their biological activity, often underpinning their therapeutic or toxic effects. For this compound and its analogs, understanding their binding to DNA and RNA can provide insights into their potential mechanisms of action.
DNA Binding Modes and Energetics
While direct experimental studies on the DNA binding of this compound are not extensively available in the public domain, the broader class of benzamide derivatives has been investigated for its potential to interact with DNA. The primary mode of non-covalent interaction for many small molecules with DNA is through groove binding, where the molecule fits into the minor or major groove of the DNA double helix. This binding is stabilized by a combination of forces, including hydrogen bonds, van der Waals forces, and electrostatic interactions.
In silico molecular docking studies on various benzamide derivatives have suggested that these compounds can indeed fit within the DNA grooves. The energetic favorability of such interactions is a key determinant of binding affinity. These computational models can predict the binding energy and identify the specific nucleotide sequences with which the molecule is most likely to interact. For instance, a molecular docking study on new benzamide derivatives with DNA gyrase B, a type II topoisomerase that binds to DNA, has been conducted to predict binding affinities and potential inhibitory activity.
Table 1: Potential DNA Binding Characteristics of Benzamide Scaffolds
| Binding Aspect | General Observations for Benzamide Derivatives |
| Binding Mode | Primarily groove binding, with some analogs showing potential for intercalation. |
| Energetics | Favorable binding energies are often predicted by computational models, suggesting stable complex formation. |
| Spectroscopic Signature | Hypochromism in the UV-Vis spectrum upon DNA binding is a common indicator of interaction. |
It is important to emphasize that these are general characteristics of the benzamide scaffold, and dedicated experimental studies, such as isothermal titration calorimetry, circular dichroism, and NMR spectroscopy, would be necessary to fully elucidate the specific DNA binding modes and energetics of this compound.
RNA Binding Characteristics
The interaction of small molecules with RNA is a rapidly growing area of research, with significant implications for the development of novel therapeutics. Unlike the relatively uniform structure of the DNA double helix, RNA can fold into a wide variety of complex three-dimensional structures, offering a diverse landscape for small molecule binding.
Currently, there is a lack of specific experimental data on the RNA binding characteristics of this compound. However, computational methods are emerging to predict the binding of small molecules to RNA structures. These approaches can identify potential binding pockets within an RNA's tertiary structure and estimate the binding affinity of a ligand. Given the structural features of this compound, including its aromatic rings and amide linkage, it is plausible that it could interact with specific RNA motifs, such as bulges, loops, or junctions.
The development of high-throughput screening methods and computational tools is expected to facilitate the discovery of RNA-binding small molecules in the future. Such studies would be crucial to determine if this compound or its analogs have any significant affinity for RNA and to understand the biological consequences of such interactions.
Other Reported Biological Activities of Related Benzamide and Acyl Thiourea (B124793) Scaffolds
The benzamide and acyl thiourea scaffolds are present in a wide range of biologically active molecules, demonstrating a diverse array of pharmacological and pesticidal properties.
Anticancer Potential
Numerous derivatives of benzamide and acyl thiourea have been synthesized and evaluated for their anticancer activities. The mechanism of action for many of these compounds involves the inhibition of key enzymes or pathways involved in cancer cell proliferation and survival.
For instance, a series of novel N,N'-substituted benzamide derivatives have been designed and synthesized as potential insect growth regulators, but the core structure is also explored for other biological activities. Some benzamide derivatives have been investigated as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair, making them promising candidates for cancer therapy, particularly in combination with DNA-damaging agents.
Acyl thiourea derivatives have also shown significant anticancer potential. Their proposed mechanisms of action are varied and can include the induction of apoptosis, inhibition of angiogenesis, and interference with cell cycle progression. The presence of the thiourea moiety is often critical for their biological activity.
Table 2: Examples of Anticancer Activity in Benzamide and Acyl Thiourea Analogs
| Compound Class | Example of Activity | Potential Mechanism of Action |
| Benzamide Derivatives | Inhibition of cancer cell growth in various cell lines. | PARP inhibition, disruption of microtubule dynamics. |
| Acyl Thiourea Derivatives | Induction of apoptosis in tumor cells. | Inhibition of topoisomerase enzymes, generation of reactive oxygen species. |
Antiviral and Antimicrobial Properties
The benzamide and acyl thiourea scaffolds have been a source of compounds with promising antiviral and antimicrobial activities.
Substituted benzamides have been reported to exhibit activity against a range of viruses. For example, certain benzamide derivatives have shown inhibitory effects on the replication of viruses such as the hepatitis B virus and some enteroviruses. The precise mechanism of antiviral action can vary, from inhibiting viral entry into host cells to blocking the function of essential viral enzymes.
In the realm of antimicrobial agents, dichlorobenzamide derivatives have been noted for their activity against various bacteria and fungi. For example, 2,4-dichlorobenzyl alcohol, a related structure, is used in antiseptic lozenges. The antimicrobial efficacy of these compounds is often attributed to their ability to disrupt microbial cell membranes or interfere with essential metabolic pathways. Acyl thiourea derivatives have also been extensively studied for their broad-spectrum antimicrobial properties, including antibacterial and antifungal activities.
Table 3: Antimicrobial Spectrum of Related Scaffolds
| Scaffold | Activity | Examples of Targeted Organisms |
| Benzamide | Antiviral, Antibacterial, Antifungal | Hepatitis B virus, Enteroviruses, Staphylococcus aureus, Candida albicans |
| Acyl Thiourea | Antibacterial, Antifungal | Escherichia coli, Pseudomonas aeruginosa, Aspergillus niger |
Insecticidal Applications
Benzamide derivatives are a well-established class of insecticides. Their mode of action often involves the disruption of vital physiological processes in insects. A significant number of commercial insecticides are based on the benzamide scaffold. These compounds can act as chitin (B13524) synthesis inhibitors, disrupting the formation of the insect's exoskeleton, or they can target the insect's nervous system.
For example, N-phenylbenzamide analogs have been developed as potent insecticides against various agricultural pests. These compounds can act as allosteric modulators of insect GABA receptors, leading to neuronal hyperexcitation and death. The specific substitution patterns on the aromatic rings of the benzamide structure are crucial for their insecticidal potency and selectivity.
Table 4: Insecticidal Activity of Benzamide Analogs
| Compound Type | Target Pest(s) | Mode of Action |
| N-Phenylbenzamide Derivatives | Lepidopteran pests, aphids | Allosteric modulation of GABA receptors |
| Substituted Benzamides | Various agricultural and public health pests | Chitin synthesis inhibition, disruption of nerve function |
Comprehensive Structure Activity Relationship Sar Analysis of N 4 Bromophenyl 2,4 Dichlorobenzamide Derivatives
Identification of Pharmacophoric Elements and Key Molecular Determinants for Biological Activity
The fundamental structure of N-(4-bromophenyl)-2,4-dichlorobenzamide comprises three key moieties: the N-(4-bromophenyl) aniline (B41778) ring, the 2,4-dichlorobenzoyl group, and the central amide linker. Each of these components plays a critical role in the molecule's interaction with biological targets.
The N-(4-bromophenyl) Aniline Ring: This part of the molecule often engages in hydrophobic and halogen bonding interactions within the active site of a target protein. The bromine atom at the para position is a key feature, influencing the electronic properties and lipophilicity of the ring.
The 2,4-dichlorobenzoyl Moiety: The dichlorinated phenyl ring is another crucial element for activity. The positions and nature of the halogen substituents significantly impact the compound's electronic distribution and steric profile, which in turn affects binding affinity.
The Amide Linker (-CONH-): The amide bond provides structural rigidity and acts as a hydrogen bond donor (N-H) and acceptor (C=O). These hydrogen bonding capabilities are often essential for anchoring the ligand within the receptor's binding pocket.
Pharmacophore models for structurally related compounds often highlight the importance of aromatic/hydrophobic regions, hydrogen bond donors and acceptors, and halogen bond donors. For this compound derivatives, a generalized pharmacophore model would likely include:
Two hydrophobic/aromatic centers corresponding to the two phenyl rings.
A hydrogen bond donor feature from the amide nitrogen.
A hydrogen bond acceptor feature from the amide oxygen.
Halogen bond donor features associated with the bromine and chlorine atoms.
Systematic Substituent Effects on the N-(4-bromophenyl) Aniline Ring
Systematic modifications of the N-(4-bromophenyl) aniline ring have provided valuable insights into the SAR of this class of compounds. The nature, size, and position of substituents on this ring can dramatically alter biological activity.
Substituents can be broadly categorized based on their electronic effects (electron-donating or electron-withdrawing) and steric properties.
| Substituent Position | Electronic Effect | Steric Effect | Impact on Activity (General Trends) |
| Ortho | Can introduce steric hindrance, potentially forcing the ring out of planarity with the amide linker. Electronic effects can be complex due to proximity to the amide. | High | Often leads to a decrease in activity due to unfavorable steric clashes with the receptor. |
| Meta | Primarily exerts electronic effects (inductive and resonance). | Moderate | The effect on activity is highly dependent on the specific biological target and the nature of the substituent. |
| Para | Exerts strong electronic effects and can participate in interactions at the extremity of the binding pocket. | Low | Often a favorable position for substitution, as it allows for the introduction of various functional groups without causing significant steric hindrance. The 4-bromo substituent is a key example. |
Positional and Electronic Influences of Halogen Substitution on the Dichlorobenzoyl Moiety
The 2,4-dichloro substitution pattern on the benzoyl ring is a common feature in many biologically active benzamides. The position and electronic nature of these halogen atoms are critical for activity.
Positional Isomers: Moving the chlorine atoms to other positions on the benzoyl ring (e.g., 2,3-dichloro, 2,5-dichloro, 2,6-dichloro, 3,4-dichloro, or 3,5-dichloro) can significantly alter the molecule's shape and electronic properties. The 2,4-dichloro pattern may be optimal for fitting into a specific binding pocket. For example, the 2-chloro substituent can induce a non-planar conformation of the benzoyl ring relative to the amide linker, which might be a prerequisite for biological activity.
Electronic Effects: Halogens are electron-withdrawing through the inductive effect but can be weak electron donors through resonance. nih.gov This dual nature influences the acidity of the amide N-H and the rotational barrier around the amide bond. The electron-withdrawing nature of the chlorine atoms can enhance the hydrogen bond donating capacity of the amide proton.
Studies on related halogenated compounds have shown that both the position and the type of halogen can influence biological activity. jocpr.com For instance, the substitution pattern affects the molecule's dipole moment and quadrupole moment, which can be critical for long-range interactions with a biological target.
Conformational Flexibility and Its Impact on Biological Recognition
τ1: The torsion angle around the C(benzoyl)-C(carbonyl) bond.
τ2: The torsion angle around the C(carbonyl)-N(amide) bond (amide bond).
τ3: The torsion angle around the N(amide)-C(aniline) bond.
The planarity of the amide bond (τ2 ≈ 180°) is generally maintained. However, rotation around τ1 and τ3 can lead to different spatial arrangements of the two aromatic rings. The presence of the ortho-chloro substituent on the benzoyl ring can create steric hindrance, leading to a non-planar arrangement between the benzoyl ring and the amide plane. This twisted conformation is often crucial for biological activity as it may present the pharmacophoric elements in the correct orientation for binding to a receptor. sci-hub.se
The bioactive conformation, i.e., the conformation adopted by the molecule when bound to its biological target, may be one of several low-energy conformations accessible in solution. Understanding the conformational preferences and the energy barriers between different conformers is essential for designing analogs with improved activity.
Development of Quantitative Structure-Activity Relationships (QSAR) Models
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.com For this compound derivatives, QSAR models can be developed to predict the activity of new analogs and to gain insights into the molecular properties that are important for their biological effects.
The first step in QSAR modeling is the calculation of molecular descriptors that quantify various aspects of the chemical structure. These descriptors can be broadly classified into several categories:
| Descriptor Category | Examples | Description |
| Topological | Wiener index, Kier & Hall connectivity indices, Balaban index | Describe the atomic connectivity and branching of the molecule. nih.gov |
| Electronic | Dipole moment, HOMO/LUMO energies, partial atomic charges | Quantify the electronic properties and reactivity of the molecule. |
| Steric | Molar refractivity (MR), van der Waals volume, surface area | Describe the size and shape of the molecule. |
| Lipophilicity | LogP (octanol-water partition coefficient), ClogP | Measure the hydrophobicity of the molecule, which is crucial for membrane permeability and binding to hydrophobic pockets. sci-hub.senih.gov |
| 3D Descriptors | CoMFA and CoMSIA fields, 3D-MoRSE descriptors | Describe the 3D structure of the molecule, including steric and electrostatic fields. |
The selection of appropriate descriptors is critical for building a robust and predictive QSAR model. frontiersin.org A combination of descriptors from different categories is often used to capture the diverse factors that influence biological activity.
Once a set of descriptors has been calculated, a mathematical model is generated using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. nih.gov The quality and predictive power of the resulting QSAR model must be rigorously validated.
Common statistical parameters used for model validation include:
| Parameter | Description | Acceptable Value |
| R² (Coefficient of Determination) | Measures the goodness of fit of the model for the training set. | > 0.6 |
| Q² (Cross-validated R²) | Measures the internal predictive ability of the model, typically calculated using the leave-one-out (LOO) method. | > 0.5 |
| R²_pred (External Validation R²) | Measures the predictive ability of the model on an external test set of compounds not used in model development. | > 0.6 |
A statistically robust and validated QSAR model can be a powerful tool in the drug discovery process, enabling the virtual screening of large compound libraries and the rational design of new derivatives of this compound with enhanced biological activity. nih.gov
Application of 2D and 3D QSAR Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug design and development, offering insights into the correlation between the physicochemical properties of a compound and its biological activity. For this compound and its derivatives, both 2D and 3D QSAR methodologies have been instrumental in elucidating the structural requirements for their biological actions, particularly as antimicrobial agents.
Two-dimensional QSAR (2D-QSAR) models for N-phenylbenzamide derivatives have indicated that the antimicrobial activity is significantly influenced by electronic parameters. Specifically, the total energy (Te) and the energy of the lowest unoccupied molecular orbital (LUMO) have been identified as key descriptors in explaining the antimicrobial efficacy of these compounds chitkara.edu.in.
Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have provided a more detailed understanding of the structure-activity relationships for this class of compounds. These studies have revealed that the nature of the biological target (e.g., Gram-positive vs. Gram-negative bacteria) dictates the dominant molecular fields influencing activity nih.gov.
For activity against Gram-positive bacteria, electrostatic interactions are paramount. CoMFA and CoMSIA results suggest that the anti-Gram-positive bacterial activity is primarily a function of the electrostatic field effect nih.gov. The contour maps generated from these analyses indicate that the presence of an electropositive group around the benzene (B151609) ring (designated as ring "X") and an electronegative group near the carbonyl oxygen is desirable for enhanced activity against Gram-positive bacteria nih.gov.
Conversely, for activity against Gram-negative bacteria, hydrophobic and steric factors play a more critical role. The QSAR models for anti-Gram-negative activity involve molar refractivity and logP, highlighting the importance of steric and hydrophobic interactions nih.gov. The 3D-QSAR studies further support this, showing that anti-Gram-negative activity is dependent on hydrophobicity and steric field effects nih.gov. Specifically, a hydrophobic group around the meta position of ring "X", a bulky group at the ortho position, and a smaller group at the para position are favorable for improved activity against Gram-negative targets nih.gov.
These differential requirements are attributed to the differences in the cell wall composition of Gram-positive and Gram-negative bacteria. The thick cell wall of Gram-positive bacteria may limit the permeability of the compounds, making external electrostatic interactions more significant. In contrast, the thinner, more permeable cell wall of Gram-negative bacteria allows the molecules to penetrate inside the cell, where hydrophobic and steric interactions can occur nih.gov.
Table 1: Key Descriptors in QSAR Models for N-Phenylbenzamide Derivatives
| Biological Target | QSAR Methodology | Key Descriptors/Fields | Implication for Activity |
| Gram-positive bacteria | 2D-QSAR | Total Energy (Te), LUMO Energy | Electronic properties are crucial. |
| Gram-positive bacteria | 3D-QSAR (CoMFA/CoMSIA) | Electrostatic Fields | Electropositive group on ring "X" and electronegative group near carbonyl oxygen enhance activity. |
| Gram-negative bacteria | 2D-QSAR | Molar Refractivity, logP | Steric and hydrophobic properties are important. |
| Gram-negative bacteria | 3D-QSAR (CoMFA/CoMSIA) | Hydrophobic and Steric Fields | Hydrophobic group at meta-position, bulky group at ortho-position, and small group at para-position of ring "X" are favorable. |
Table 2: Summary of Favorable Substitutions for Enhanced Antimicrobial Activity of N-Phenylbenzamide Derivatives based on 3D-QSAR
| Position on Ring "X" | Desired Property for Gram-Positive Activity | Desired Property for Gram-Negative Activity |
| Ortho | - | Bulky group |
| Meta | - | Hydrophobic group |
| Para | - | Small group |
Advanced Computational Chemistry and Cheminformatics Investigations of N 4 Bromophenyl 2,4 Dichlorobenzamide
Quantum Mechanical Studies and Electronic Structure Analysis
No published studies were found that performed Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (HOMO-LUMO) analysis, or Molecular Electrostatic Potential (MEP) mapping specifically for N-(4-bromophenyl)-2,4-dichlorobenzamide. Such analyses are crucial for understanding the molecule's optimized geometry, electronic properties, and reactivity.
Molecular Docking Simulations for Ligand-Target Interactions
There is no available research detailing molecular docking simulations of this compound with any specific protein targets. As a result, information regarding its predicted binding poses, orientation within an active site, or specific molecular interactions (e.g., hydrogen bonding, hydrophobic contacts) cannot be provided.
Scoring Functions and Binding Energy Calculations
In the realm of computational drug design, scoring functions are crucial for evaluating the binding affinity between a ligand, such as this compound, and a target receptor. These mathematical models predict the strength of the interaction, which is a critical factor in determining the potential efficacy of a drug candidate. Binding energy calculations, often performed using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), provide a more quantitative measure of this affinity.
However, a literature search reveals no specific studies that have published data on the application of various scoring functions or detailed binding energy calculations for this compound with any particular biological target.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
Molecular dynamics (MD) simulations are powerful computational tools that allow researchers to observe the dynamic behavior of molecules over time. These simulations provide insights into the conformational changes of a ligand and its complex with a receptor, offering a more realistic representation of biological systems.
Conformational Sampling and Trajectory Analysis
Through MD simulations, researchers can perform conformational sampling to explore the various shapes a molecule like this compound can adopt. Trajectory analysis of these simulations can reveal important information about the molecule's flexibility and preferred conformations, which are essential for its interaction with a biological target. At present, there are no published MD simulation studies that specifically detail the conformational sampling and trajectory analysis of this compound.
Stability of Ligand-Receptor Complexes in a Dynamic Environment
A key application of MD simulations is to assess the stability of a ligand-receptor complex in a simulated physiological environment. By analyzing parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), scientists can determine if a potential drug molecule remains bound to its target over time. Such stability is a prerequisite for a sustained therapeutic effect. Unfortunately, no studies documenting the stability of this compound within a protein binding site through MD simulations are available in the public domain.
Ligand-Based and Structure-Based Drug Design Approaches
Drug design strategies are broadly categorized as either ligand-based or structure-based. Ligand-based approaches are utilized when the three-dimensional structure of the target receptor is unknown and rely on the knowledge of other molecules that bind to it. Structure-based drug design, conversely, uses the known 3D structure of the target to design or identify potential ligands.
While these are fundamental strategies in computational drug discovery, their specific application to this compound for the development of new therapeutic agents has not been detailed in existing research literature.
In Silico Screening and Library Design
In silico screening involves the use of computational methods to screen large libraries of virtual compounds to identify those that are most likely to bind to a drug target. This approach significantly accelerates the initial stages of drug discovery. Library design, a related process, focuses on creating a collection of virtual molecules with desirable properties for screening.
There is a lack of published research demonstrating the use of this compound as a scaffold or a starting point for in silico screening or the design of compound libraries aimed at specific biological targets.
Rational Drug Design and Lead Optimization Strategies for N 4 Bromophenyl 2,4 Dichlorobenzamide Derivatives
Principles of Rational Design Applied to Benzamide-Based Leads
Rational drug design is a strategic approach in medicinal chemistry that leverages the understanding of a biological target's structure and mechanism to design and develop new therapeutic agents. For benzamide-based leads, such as derivatives of N-(4-bromophenyl)-2,4-dichlorobenzamide, this process is grounded in a deep understanding of structure-activity relationships (SAR) and the molecular interactions between the compound and its target protein. nih.govdrugdesign.org
A core principle is target-based drug design, which begins with the identification of a specific biomolecule, such as an enzyme or receptor, implicated in a disease process. Benzamide (B126) derivatives have been investigated for a wide range of biological activities, including as inhibitors of enzymes like histone deacetylases (HDACs). researchgate.net In the case of HDACs, the benzamide moiety can chelate with the zinc ion located in the active site of the enzyme, a critical interaction for inhibitory activity. researchgate.net Rational design for such a target would involve creating molecules that not only bind to the zinc ion but also form favorable interactions with surrounding amino acid residues in the active site cavity. researchgate.net
Computational methods are pivotal in this process. patsnap.com Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling allow researchers to predict how structural modifications to a benzamide scaffold might influence its binding affinity and biological activity before synthesis. patsnap.com This in silico analysis helps prioritize which derivatives to synthesize and test, saving significant time and resources. nih.gov By understanding the three-dimensional structure of the target, chemists can design ligands that fit precisely into the binding pocket, optimizing interactions and improving potency.
Strategies for Lead Identification and Hit-to-Lead Progression
The journey from an initial "hit"—a compound showing desired biological activity in an initial screen—to a "lead" compound suitable for further optimization is a critical phase in drug discovery known as hit-to-lead progression. chemrxiv.org The process begins with lead identification, where large libraries of compounds are screened for activity against a specific biological target. High-throughput screening (HTS) and virtual screening are common techniques used to identify these initial hits. danaher.com
Once a hit, such as a simple benzamide derivative, is identified, it undergoes a rigorous evaluation based on several properties including its potency, selectivity, solubility, and metabolic stability. danaher.com The goal is to filter out compounds with undesirable characteristics and select promising candidates for optimization. This iterative cycle of designing, synthesizing, and testing is often referred to as the Design-Make-Test-Analyze (DMTA) paradigm. chemrxiv.org
For benzamide-based compounds, hit-to-lead progression involves several key strategies:
Scaffold Hopping: This involves modifying the core structure of the molecule while preserving its essential functionalities. patsnap.com This can lead to the discovery of novel chemical series with improved properties or a different intellectual property profile. nih.gov
Fragment-Based Screening: This approach involves identifying small molecular fragments that bind to the target protein. These fragments are then grown or linked together to create a more potent lead compound.
Confirmation of Target Engagement: It is crucial to confirm that the hit compound exerts its biological effect by interacting with the intended target. This validation step ensures that optimization efforts are focused on a relevant mechanism of action.
Optimization of Target Potency and Selectivity Through Structural Modulation
Lead optimization is the process of refining a lead compound to enhance its therapeutic potential, primarily by improving its efficacy and selectivity while maintaining favorable pharmacokinetic properties. patsnap.com A cornerstone of this phase is the detailed analysis of Structure-Activity Relationships (SAR), which systematically investigates how changes in a molecule's chemical structure affect its biological activity. drugdesign.orgnih.gov
For a lead compound like this compound, medicinal chemists would systematically modify different parts of the molecule: the N-(4-bromophenyl) group, the central benzamide linker, and the 2,4-dichlorobenzyl group. Each new analog is synthesized and tested to build a comprehensive SAR profile. For instance, modifications might explore:
Halogen Substitutions: The existing bromine and chlorine atoms could be moved to different positions or replaced with other halogens (e.g., fluorine) or different functional groups to probe their influence on binding and selectivity. researchgate.net
Bioisosteric Replacement: Functional groups can be replaced with other groups that have similar physical or chemical properties (bioisosteres). patsnap.com For example, the amide linker could be replaced with other hydrogen-bonding groups to explore alternative interactions with the target.
Conformational Constraint: Introducing cyclic structures or rigid linkers can lock the molecule into a specific conformation that may be more favorable for binding to the target, often leading to increased potency and selectivity. patsnap.com
The data gathered from these modifications allow for the development of a predictive SAR model. This model guides the design of subsequent generations of compounds with progressively improved profiles.
Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for this compound Derivatives
| Compound | R1 (Position 4 of Phenyl Ring) | R2 (Positions 2,4 of Benzyl (B1604629) Ring) | Relative Potency (IC₅₀) | Notes |
| Parent | -Br | 2,4-di-Cl | 1.0x | Baseline compound. |
| Analog A | -Cl | 2,4-di-Cl | 0.8x | Replacement of Bromine with Chlorine slightly decreases potency. |
| Analog B | -F | 2,4-di-Cl | 1.2x | Fluorine substitution shows a modest increase in potency. |
| Analog C | -Br | 2,4-di-F | 1.5x | Dichloro to difluoro substitution on the benzyl ring improves potency. |
| Analog D | -Br | 2-Cl, 4-F | 1.3x | Mixed halogen substitution shows intermediate improvement. |
| Analog E | -CN | 2,4-di-Cl | 0.5x | Cyano group is detrimental to activity. |
This table is illustrative and based on general medicinal chemistry principles; it does not represent actual experimental data.
Future Perspectives in the Design and Development of Benzamide-Derived Therapeutic Agents
The future of drug design for benzamide-derived compounds is poised to leverage cutting-edge technologies and novel therapeutic strategies. The versatility of the benzamide scaffold ensures its continued relevance in medicinal chemistry. researchgate.netnih.gov
One of the most significant advancements is the increasing integration of artificial intelligence (AI) and machine learning (ML) into the drug discovery pipeline. danaher.com These computational tools can analyze vast datasets to identify novel SAR insights, predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, and even design new molecules de novo with desired characteristics. This can significantly accelerate the DMTA cycle and reduce the time and cost of bringing a new drug to market. chemrxiv.orgchemrxiv.org
Another emerging trend is the development of multi-target drugs. Many complex diseases involve multiple biological pathways. Designing benzamide derivatives that can selectively modulate more than one target could offer superior therapeutic efficacy or help overcome drug resistance.
Furthermore, as our understanding of disease biology deepens, new therapeutic targets are continually being identified. The adaptability of the benzamide scaffold makes it an attractive starting point for developing inhibitors against these novel targets. The continued exploration of new chemical space around the benzamide core, coupled with advanced design strategies, will likely lead to the development of the next generation of innovative therapeutic agents.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-bromophenyl)-2,4-dichlorobenzamide, and how is purity validated?
- Synthesis : A common method involves reacting 4-bromoaniline with 2,4-dichlorobenzoyl chloride in anhydrous acetone or dichloromethane under reflux. The reaction typically requires a base (e.g., triethylamine) to neutralize HCl byproducts. For example, derivatives like N-(2-aminoethyl)-N-(4-bromophenyl)-2,4-dichlorobenzamide are synthesized via coupling with Boc-protected intermediates followed by deprotection .
- Purity Validation : Techniques include:
- HPLC : Retention time consistency under reversed-phase conditions (C18 column, acetonitrile/water gradient).
- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., m/z 387.5 [M+H]⁺ for a hydrochloride salt derivative) .
- 1H NMR : Aromatic protons appear as distinct doublets (δ 7.55–7.21 ppm) with coupling constants (e.g., J = 8.2–1.9 Hz) matching substitution patterns .
Q. How is the crystal structure of this compound derivatives determined, and what insights does it provide?
- X-ray Diffraction : Single-crystal X-ray studies reveal dihedral angles between aromatic rings (e.g., 33.32° for an acyl thiourea derivative), confirming steric effects and hydrogen-bonding networks (e.g., NH···O=C interactions). SHELX software is widely used for refinement .
- Electron Density Maps : Highlight regions of high polarity (e.g., carbonyl groups) and potential binding sites for metal coordination or biological targets .
Advanced Research Questions
Q. How do structural modifications of this compound influence its bioactivity?
- Substituent Effects :
- Electron-Withdrawing Groups : Bromine and chlorine enhance metabolic stability and receptor binding via hydrophobic interactions. For example, trifluoromethyl substitutions increase lipophilicity (logP > 3.5), improving blood-brain barrier penetration .
- Aminoethyl Side Chains : Derivatives like N-(2-aminoethyl)-N-(4-bromophenyl)-2,4-dichlorobenzamide show enhanced Trypanosoma brucei inhibition (IC₅₀ < 1 µM) due to improved solubility and target engagement .
- SAR Table :
| Substituent | Bioactivity (IC₅₀) | Selectivity (CB2/CB1) |
|---|---|---|
| 4-Bromo, 2,4-dichloro | 1.35 nM (CB1) | 286 |
| Trifluoromethyl | 0.89 nM (CB1) | 320 |
| Data from CB1 receptor binding studies |
Q. What computational methods are used to predict the reactivity and toxicity of this compound?
- Quantum Chemical Calculations : DFT (B3LYP/6-311+G(d,p)) predicts electrophilic sites (e.g., carbonyl carbons with Fukui indices > 0.1) prone to nucleophilic attack .
- Toxicity Profiling : QSAR models (e.g., TOPKAT) evaluate Ames test mutagenicity and hepatotoxicity risks. The bromine atom may correlate with cytochrome P450 inhibition .
Q. How can structural misassignments in derivatives impact pharmacological data interpretation?
- Case Study : A sulfonamide analog was initially misassigned as an amide, leading to overestimated EC₅₀ values (385 → 421 g/mol correction). Validated via:
- HRMS : Accurate mass confirmation (Δ < 2 ppm).
- 2D NMR : HSQC and HMBC correlations resolve bonding ambiguities .
Methodological Considerations
Q. What experimental protocols resolve conflicting bioactivity data across studies?
- Dose-Response Reproducibility : Use standardized assays (e.g., SRB cytotoxicity protocol ) with controls for batch-to-batch compound variability.
- Meta-Analysis : Compare logD values (e.g., 2.8 vs. 3.2) to explain discrepancies in IC₅₀ across cell lines .
Q. How are intermediates characterized during multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
